molecular formula C7H2BrCl5 B057045 Pentachlorobenzyl bromide CAS No. 36593-26-7

Pentachlorobenzyl bromide

Cat. No.: B057045
CAS No.: 36593-26-7
M. Wt: 343.3 g/mol
InChI Key: XVDXYWLCPJLCDE-UHFFFAOYSA-N
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Description

Pentachlorobenzyl bromide is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a bromomethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Pentachlorobenzyl bromide is used in scientific research for various applications:

Mechanism of Action

Ipratropium, a quaternary ammonium derivative of atropine, acts as an anticholinergic agent. It is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption .

Future Directions

Given the broad variety of applications as well as the compound-specific sensitivity for the ultra-trace analysis of target xenobiotics in human biological fluids, subsequent studies are required to develop convenient, faster derivatization procedures and reagents better suited for routine analysis .

Preparation Methods

Pentachlorobenzyl bromide can be synthesized through the bromination of pentachlorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Pentachlorobenzyl bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form pentachlorobenzoic acid.

    Reduction Reactions: It can be reduced to form pentachlorotoluene.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are pentachlorobenzoic acid, pentachlorotoluene, and various substituted benzyl derivatives .

Comparison with Similar Compounds

Pentachlorobenzyl bromide can be compared with similar compounds such as pentachlorotoluene and pentabromobenzyl bromide:

    Pentachlorotoluene: This compound is similar in structure but lacks the bromine atom. It is less reactive compared to this compound.

    Pentabromobenzyl bromide: This compound has bromine atoms instead of chlorine atoms on the benzene ring. .

This compound is unique due to its specific reactivity profile and the presence of both chlorine and bromine atoms, making it a versatile compound in various chemical processes.

Properties

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXYWLCPJLCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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